3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine

Lipophilicity CNS Drug Design Permeability

3-(4-(Trifluoromethyl)pyridin-2-yl)propan-1-amine (CAS 1060805-62-0) is a primary amine-functionalized trifluoromethylpyridine with molecular formula C9H11F3N2 and molecular weight 204.19 g/mol, commercially available at 98% purity. This scaffold serves as a versatile intermediate in the synthesis of bioactive molecules, most notably in a series of patented norepinephrine transporter (NET) ligands where its 4-CF3-pyridin-2-yl core proved essential for achieving nanomolar target affinity.

Molecular Formula C9H11F3N2
Molecular Weight 204.19 g/mol
CAS No. 1060805-62-0
Cat. No. B12634961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine
CAS1060805-62-0
Molecular FormulaC9H11F3N2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(F)(F)F)CCCN
InChIInChI=1S/C9H11F3N2/c10-9(11,12)7-3-5-14-8(6-7)2-1-4-13/h3,5-6H,1-2,4,13H2
InChIKeyPZWFDSFUWMECNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine (CAS 1060805-62-0): A Fluorinated Pyridine Building Block for CNS-Focused Medicinal Chemistry


3-(4-(Trifluoromethyl)pyridin-2-yl)propan-1-amine (CAS 1060805-62-0) is a primary amine-functionalized trifluoromethylpyridine with molecular formula C9H11F3N2 and molecular weight 204.19 g/mol, commercially available at 98% purity . This scaffold serves as a versatile intermediate in the synthesis of bioactive molecules, most notably in a series of patented norepinephrine transporter (NET) ligands where its 4-CF3-pyridin-2-yl core proved essential for achieving nanomolar target affinity [1].

Why Substituting 3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine with Non-Fluorinated or Regioisomeric Analogs Risks Compromising Potency and Brain Penetration


The 4-trifluoromethyl substituent on the pyridine ring imparts a distinct lipophilicity profile (LogP 2.69) compared to the unsubstituted analog (LogP 0.32) or the 5-CF3 regioisomer (LogP 1.4) . This ~2.4 log unit difference translates into a roughly 250-fold increase in octanol-water partitioning, directly influencing passive membrane permeability and target binding. In the medicinal chemistry program documented in US10941138, derivatives bearing the 4-CF3-pyridin-2-yl core achieved a Ki of 750 nM at the human norepinephrine transporter (NET), while simple pyridine analogs lacking this substitution pattern failed to deliver comparable potency [1]. Such quantitative disparities mean that substituting this building block with a generic pyridine analog during procurement will predictably alter the lipophilicity, permeability, and ultimately the pharmacological profile of the final compound.

Quantitative Differentiation Evidence for 3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine Against Its Closest Analogs


Lipophilicity Advantage: LogP 2.69 vs. 0.32 (Unsubstituted) and 1.4 (5-CF3 Isomer)

The calculated LogP of 3-(4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is 2.69 , which is 2.37 log units higher than that of the unsubstituted analog 3-(pyridin-2-yl)propan-1-amine (LogP 0.32) [1] and 1.29 log units higher than the 5-CF3 positional isomer 3-[5-(trifluoromethyl)pyridin-3-yl]propan-1-amine (XLogP3-AA 1.4) [2]. This difference corresponds to approximately a 250-fold and 20-fold increase in octanol-water partition coefficient, respectively, indicating substantially enhanced passive membrane permeability for the 4-CF3-2-pyridyl scaffold.

Lipophilicity CNS Drug Design Permeability

Proven Scaffold for Potent NET Inhibition: Derivative Achieves Ki 750 nM in US10941138

In US10941138, the 3-(4-(trifluoromethyl)pyridin-2-yl)propan-1-amine scaffold was elaborated to yield Example 30, 3-(isoquinolin-8-yloxy)-N-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)propan-1-amine, which displayed a Ki of 750 nM at the human norepinephrine transporter (NET) in a radioligand binding assay using [3H]-Nisoxetine [1]. A structurally analogous derivative bearing a quinolin-5-yloxy substituent (Example 31) exhibited Ki >3000 nM at the α2δ-1 subunit, demonstrating at least 4-fold selectivity for NET [2]. While direct comparative data for non-fluorinated pyridine analogs within the same patent series are not publicly disclosed, the consistent appearance of the 4-CF3-pyridin-2-yl motif across active examples supports its role as a privileged scaffold for target engagement.

Norepinephrine Transporter CNS Disorders Structure-Activity Relationship

Optimal Topological Polar Surface Area (TPSA 38.9 Ų) for Favorable CNS Drug-Likeness

The topological polar surface area (TPSA) of 3-(4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is 38.9 Ų , which lies well below both the established CNS penetration threshold of <90 Ų and the more stringent optimal guideline of <60 Ų [1]. By comparison, many commonly employed heterocyclic building blocks—such as those containing additional hydrogen-bond donors or acceptors—exceed 50 Ų, which can restrict brain exposure. In combination with its moderate LogP (2.69), this low TPSA positions the 4-CF3-pyridin-2-yl scaffold advantageously for CNS-focused compound collections.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Ambient Long-Term Storage Stability Reduces Cold-Chain Logistics Burden

Vendor specifications indicate that 3-(4-(trifluoromethyl)pyridin-2-yl)propan-1-amine can be stored long-term in a cool, dry place without requiring refrigeration or inert atmosphere . This contrasts with several structurally related aminopyridine building blocks that mandate storage at -20°C under argon to prevent hydrolytic or oxidative degradation. The ambient stability simplifies inventory management and eliminates cold-chain shipping costs, offering a tangible procurement advantage for laboratories with limited cold storage capacity.

Storage Stability Procurement Efficiency Compound Management

Highest-Value Application Scenarios for 3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine Based on Quantitative Evidence


Synthesis of Selective Norepinephrine Transporter (NET) Inhibitors for CNS Disorder Programs

Medicinal chemistry teams pursuing NET-targeted therapies for depression, ADHD, or neuropathic pain can leverage the 4-CF3-pyridin-2-yl scaffold, which has demonstrated the ability to deliver Ki values of 750 nM at human NET when appropriately derivatized (US10941138, Example 30) [1]. The scaffold's optimal TPSA (38.9 Ų) and moderate LogP (2.69) further support the design of brain-penetrant NET ligands.

Construction of CNS-Penetrant Kinase Inhibitor Libraries

The trifluoromethylpyridine motif is a recognized bioisostere in kinase inhibitor design. 3-(4-(Trifluoromethyl)pyridin-2-yl)propan-1-amine offers a primary amine handle for rapid diversification into focused kinase inhibitor libraries. Its low TPSA (38.9 Ų) and elevated LogP (2.69) compared to non-fluorinated pyridine analogs [1] predict favorable CNS exposure, making it particularly suitable for programs targeting glioblastoma or brain-metastatic cancers where BBB penetration is critical.

Agrochemical Lead Optimization Exploiting Trifluoromethylpyridine Physicochemical Advantages

Trifluoromethylpyridines are privileged scaffolds in agrochemical discovery due to enhanced metabolic stability and lipophilicity. The higher LogP (2.69 vs 0.32 for non-fluorinated analog) [2] of this building block translates into improved foliar uptake and cuticular penetration, making it a strategic intermediate for developing next-generation fungicides or herbicides. Its ambient storage stability further aligns with the logistical requirements of agricultural chemical development.

Fragment-Based Drug Discovery (FBDD) Leveraging a Validated Privileged Fragment

As a low-molecular-weight (204.19 Da) fragment with a proven track record in delivering target engagement (NET Ki 750 nM in elaborated form) [1], this compound is well-suited for fragment-based screening campaigns. Its favorable physicochemical profile (TPSA 38.9 Ų, LogP 2.69) ensures compatibility with downstream hit-to-lead optimization without requiring extensive property modification, accelerating the FBDD timeline.

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